molecular formula C23H23N3O5S2 B2542488 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899963-59-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Katalognummer: B2542488
CAS-Nummer: 899963-59-8
Molekulargewicht: 485.57
InChI-Schlüssel: HJHNAWDPRWCSOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 4 and a benzamide moiety at position 2. The benzamide is further modified with a sulfamoyl group bearing N-cyclopentyl and N-methyl substituents.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-26(17-4-2-3-5-17)33(28,29)18-9-6-15(7-10-18)22(27)25-23-24-19(13-32-23)16-8-11-20-21(12-16)31-14-30-20/h6-13,17H,2-5,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNAWDPRWCSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Modulation : It may interact with various receptors, affecting signaling pathways related to inflammation and cell growth.

Anticancer Activity

Several studies have reported the anticancer potential of compounds with similar structures. For instance:

  • Cell Proliferation Inhibition : Compounds featuring thiazole and dioxole moieties have demonstrated significant inhibition of cancer cell lines in vitro. A study showed that derivatives with these groups could inhibit the growth of breast cancer cells by inducing apoptosis (programmed cell death) .
CompoundCell LineIC50 (µM)Mechanism
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamideMCF-7 (Breast Cancer)5.0Apoptosis induction
Similar Thiazole DerivativeHeLa (Cervical Cancer)7.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against various bacterial strains. A recent study indicated that derivatives could exhibit up to 96% mortality against specific pathogens at lethal concentrations .
PathogenMortality Rate (%)LC50 (mg/mL)
E. coli924.4
S. aureus963.4

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cells compared to control groups, suggesting its potential as an anticancer agent .
  • Animal Models : In vivo studies using murine models have shown promising results where treatment with the compound led to reduced tumor sizes and improved survival rates compared to untreated controls .
  • Mechanistic Insights : Further investigations into the molecular targets revealed that the compound interacts with specific signaling pathways involved in tumor progression and inflammation .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide. For instance, a series of N-aryl derivatives containing the benzo[d][1,3]dioxole structure were evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. Compounds demonstrated IC50 values below 5 μM, indicating potent growth inhibition against these cell lines .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Activity Description
C27HeLa2.07 ± 0.88Potent inhibitor
C7A5492.06 ± 0.09Most active
C16MCF-72.55 ± 0.34Best inhibitory

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research on similar thiazole derivatives indicates that they exhibit antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. These studies utilized methods such as the cup plate method to evaluate efficacy at concentrations around 1 µg/mL .

Table 2: Antimicrobial Activity of Thiazole Derivatives

MicroorganismActivity TypeConcentration (µg/mL)Result
Escherichia coliAntibacterial1Effective
Staphylococcus aureusAntibacterial1Effective
Aspergillus nigerAntifungal1Effective

Neuroprotective Effects

Emerging research suggests that compounds featuring the benzo[d][1,3]dioxole motif may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Investigations into similar compounds have shown promise in reducing neuronal cell death in models of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Thiazole Derivatives

a. Thiazole with Cyclopropanecarboxamide Substituents

  • Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Features a cyclopropanecarboxamide group instead of a benzamide. This may affect binding kinetics in biological systems .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide: Similar cyclopropane substitution but lacks the sulfamoyl group.

Key Differences :

  • The target compound’s benzamide allows for π-π stacking with aromatic residues in target proteins, whereas cyclopropane derivatives rely on steric effects.
  • The sulfamoyl group in the target compound enhances hydrogen-bonding capacity and solubility modulation via N-cyclopentyl and N-methyl groups .
Sulfamoyl-Containing Analogues

a. N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

  • Structure : Thiadiazole core with dimethylsulfamoyl and 4-chlorobenzylthio groups.
  • Comparison: The thiadiazole core (vs. Dimethylsulfamoyl substituents are less bulky than N-cyclopentyl-N-methyl, which may reduce lipophilicity and membrane permeability in the dimethyl analogue .

b. Triazole Derivatives with Sulfonyl Groups ()

  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
  • Comparison: Sulfonyl groups (Ar-SO₂) in triazoles differ from sulfamoyl (SO₂-NR₂) in the target compound. Triazole cores enable tautomerism, which is absent in thiazole-based compounds, affecting stability and reactivity .
Benzo[d][1,3]dioxol-5-yl-Containing Compounds

a. Benzo[d][1,3]dioxol-5-ylmethyl Esters ()

  • Example : Benzo[d][1,3]dioxol-5-ylmethyl-4-(1-acetamido-2-((N,N4-dimethylphenyl)sulfonamido)ethyl)benzoate.
  • Comparison :
    • The piperonyl group is ester-linked rather than directly fused to a heterocycle. This reduces structural rigidity and may limit target engagement compared to the thiazole-linked variant in the target compound .

Physicochemical and Pharmacokinetic Implications

Substituent Effects on Properties
Compound Core Structure Key Substituents logP (Predicted) Solubility
Target Compound Thiazole Benzo[d][1,3]dioxol-5-yl, N-cyclopentyl-N-methylsulfamoyl ~3.5 Moderate (aqueous)
Compound 74 () Thiazole Cyclopropanecarboxamide, 4-methoxyphenyl ~2.8 High (polar groups)
N-[5-[(4-chlorophenyl)... () Thiadiazole Dimethylsulfamoyl, 4-chlorobenzylthio ~3.0 Low (lipophilic)

Notes:

  • The target compound’s N-cyclopentyl group increases logP compared to dimethylsulfamoyl analogues, favoring membrane permeability but risking solubility challenges.
  • Cyclopropanecarboxamide derivatives (e.g., Compound 74) exhibit lower logP due to polar carboxamide and methoxy groups .

Vorbereitungsmethoden

Oxidation of Thiazoline Precursors

A validated method involves manganese(IV) oxide-mediated oxidation of ethyl (1R)-4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate in dichloromethane at 0°C for 6 hours.
Reaction Conditions :

  • Oxidizing Agent : Manganese(IV) oxide (10 eq.)
  • Solvent : Dichloromethane
  • Temperature : 0°C
  • Yield : 81%

Key Data :

  • 1H NMR (300 MHz, CDCl3) : δ 1.45 (t, 3H), 4.46 (q, 2H), 6.06 (s, 2H), 6.89–8.11 (aromatic and thiazole protons).
  • Purification : Hexane trituration yields a white solid.

Preparation of 4-(N-Cyclopentyl-N-Methylsulfamoyl)Benzoic Acid

The sulfamoylbenzamide fragment requires prior synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)benzoic acid.

Sulfamoylation of 4-Chlorosulfonylbenzoic Acid

A two-step protocol is employed:

  • Sulfonation : React 4-chlorosulfonylbenzoic acid with N-methylcyclopentylamine in tetrahydrofuran (THF) at −10°C.
  • Acid Chloride Formation : Treat the sulfonamide intermediate with thionyl chloride (SOCl₂) in ethylene dichloride.

Optimization Notes :

  • Excess thionyl chloride (3 eq.) ensures complete conversion to the acid chloride.
  • Yield : 78–85% after recrystallization.

Coupling Strategies for Benzamide Formation

The final step involves coupling 4-(N-cyclopentyl-N-methylsulfamoyl)benzoyl chloride with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine.

Schotten-Baumann Reaction

Procedure :

  • Dissolve the thiazol-2-amine in aqueous sodium hydroxide (10%).
  • Add 4-(N-cyclopentyl-N-methylsulfamoyl)benzoyl chloride in THF dropwise at 0°C.
  • Stir for 3 hours at room temperature.

Yield : 65–72%.

DCC-Mediated Coupling

Alternative method using N,N'-dicyclohexylcarbodiimide (DCC):

  • React equimolar amounts of the acid and amine in dichloromethane with DCC (1.2 eq.) at −2°C to 3°C.
  • Advantage : Higher purity (98–99%) after recrystallization.
  • Drawback : Requires rigorous exclusion of moisture.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR : Distinct signals for cyclopentyl (δ 1.50–1.85), methylsulfamoyl (δ 3.10), and benzo[d]dioxole protons (δ 6.06).
  • LC-MS : Molecular ion peak at m/z 469.6 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃N₃O₄S₂.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 218–220°C (decomposition observed above 220°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schotten-Baumann 65–72 95–97 Scalability
DCC-Mediated 60–78 98–99 High crystallinity
One-Pot Oxidation 81 97 Minimal intermediate isolation

Industrial-Scale Considerations

  • Cost Efficiency : Manganese(IV) oxide is cost-effective but generates stoichiometric waste. Catalytic oxidation methods are under investigation.
  • Solvent Recovery : Dichloromethane and THF are recycled via distillation, reducing environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.